(2-Bromophenyl)urea
Overview
Description
(2-Bromophenyl)urea is an organic compound with the molecular formula C7H7BrN2O It is a derivative of urea where one of the hydrogen atoms is replaced by a 2-bromophenyl group
Mechanism of Action
Target of Action
Urea derivatives have been known to exhibit remarkable inhibitory activities in the growth of certain plant structures .
Mode of Action
It is known that benzylic halides, such as (2-bromophenyl)urea, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Urea is a key component of the urea cycle, a crucial metabolic pathway responsible for eliminating excess nitrogen from the body . It is possible that this compound may interact with this or similar pathways.
Pharmacokinetics
A study on [14c]urea pharmacokinetics suggests that urea exchange occurs among cerebral capillary plasma, cerebrospinal fluid (csf), and the brain extracellular and intracellular compartments .
Result of Action
It has been suggested that certain urea derivatives can inhibit the growth of hypocotyls and taproots and promote the generation of lateral roots in certain plants .
Action Environment
It is known that the rate of reaction of halogens can be influenced by differences in electronegativity . This suggests that environmental factors that affect electronegativity could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
(2-Bromophenyl)urea has been found to exhibit remarkable inhibitory activities in the growth of hypocotyls and taproots, and good promoting activity in the generation of lateral roots on Arabidopsis and rice . It interacts with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
The effects of this compound on cells are primarily observed in its ability to inhibit the growth of certain plant cells . It influences cell function by altering cell signaling pathways and affecting gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to changes in cell function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Bromophenyl)urea can be synthesized through the reaction of 2-bromoaniline with isocyanates or carbamoyl chlorides. One common method involves the reaction of 2-bromoaniline with potassium isocyanate in water, which is a mild and efficient process . The reaction typically proceeds under ambient conditions, making it a practical approach for laboratory synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of phosgene to generate the corresponding isocyanate, which then reacts with 2-bromoaniline. This method, although effective, requires careful handling due to the toxicity of phosgene .
Chemical Reactions Analysis
Types of Reactions: (2-Bromophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions include substituted ureas, amines, and thioureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Bromophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a biochemical tool in proteomics research, aiding in the study of protein interactions and functions.
Comparison with Similar Compounds
Thiourea: Similar to (2-Bromophenyl)urea, thiourea contains a sulfur atom instead of an oxygen atom.
Phenylurea: This compound lacks the bromine atom and has different chemical and biological properties compared to this compound.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
(2-bromophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEDXIJDCOADGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074496 | |
Record name | (2-Bromophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-90-4 | |
Record name | Urea, (2-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Bromophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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